4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine
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Overview
Description
4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a pyrimidine core, which is further substituted with cyclopropyl and methyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The initial step involves the synthesis of the pyrimidine core through a condensation reaction between appropriate aldehydes and amines.
Cyclopropyl and methyl substitution: The pyrimidine core is then subjected to substitution reactions to introduce the cyclopropyl and methyl groups. This can be achieved using cyclopropyl halides and methylating agents under controlled conditions.
Piperazine ring formation: The next step involves the formation of the piperazine ring through a cyclization reaction, typically using dihaloalkanes and amines.
Morpholine attachment: Finally, the morpholine ring is attached to the pyrimidine core through a nucleophilic substitution reaction, using morpholine and appropriate leaving groups.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of automated reactors and continuous flow systems to scale up the production process.
Chemical Reactions Analysis
4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halides, acids, and bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolyzed products.
Scientific Research Applications
4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Biological Research: The compound is used in biological research to study its effects on cellular processes and pathways. It can serve as a tool to investigate the mechanisms of action of various biological systems.
Chemical Biology: The compound is utilized in chemical biology to explore its interactions with biomolecules, such as proteins and nucleic acids. This can provide insights into its potential as a molecular probe or therapeutic agent.
Industrial Applications: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine can be compared with other similar compounds, such as:
2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol: This compound features a similar pyrimidine core but with different substituents, leading to distinct chemical properties and biological activities.
N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)thiazole-5-carboxamide: This compound has a thiazole ring in addition to the pyrimidine core, which may confer different biological activities and applications.
2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: Similar to the previous compound, this one also features a thiazole ring and different substituents, leading to unique chemical and biological properties.
Properties
IUPAC Name |
4-[6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O/c1-15-13-18(25-21(22-15)17-3-4-17)26-5-7-27(8-6-26)19-14-20(24-16(2)23-19)28-9-11-29-12-10-28/h13-14,17H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYOACKBIGMOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=CC(=NC(=N4)C)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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